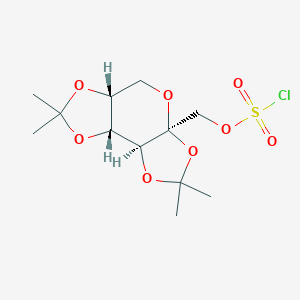

Diacetonefructose chlorosulfate

Descripción general

Descripción

Diacetonefructose chlorosulfate is an organic compound with the chemical formula C12H19ClO8S. It is a white crystalline solid that is soluble in organic solvents such as methylene chloride, chloroform, and ethyl acetate . This compound is a sulfated derivative of diacetonefructose, a carbohydrate found in honey and other natural sources. This compound has gained attention due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diacetonefructose chlorosulfate can be synthesized through a multi-step process. Initially, fructose reacts with acetone in the presence of thionyl chloride to form fructose pyruvate (fructose acetate dicarboxylate). This intermediate then reacts with chlorinated sulfonic acid to yield this compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of large reactors and precise temperature control to optimize the reaction .

Análisis De Reacciones Químicas

Amination to Form Topiramate

DAF-CS undergoes ammonolysis to yield topiramate, a sulfamate derivative. Critical conditions include:

Key Observations :

-

Reaction completion is confirmed by constant ammonia pressure, indicating full substitution of the chlorosulfate group .

-

The mixed solvent system (THF/methylene chloride) enhances solubility and reaction kinetics .

Stability and Side Reactions

DAF-CS exhibits sensitivity to hydrolysis and nucleophilic reagents:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | Aqueous acidic/basic media | Degradation to diacetone fructose | |

| Nucleophilic Attack | Alcohols, amines, or thiols | Formation of sulfonate derivatives |

Industrial Refinement :

-

Post-reaction purification involves recrystallization from ethanol/cyclohexane (1:1 v/v) to achieve >99% purity .

Comparative Reaction Efficiency

A comparative analysis of solvents and bases used in DAF-CS synthesis:

| Solvent System (Toluene/CH₂Cl₂) | Base | Yield (%)* | Reaction Time (h) |

|---|---|---|---|

| 9:1 | Pyridine | 92–95 | 3 |

| 8:2 | Triethylamine | 85–88 | 4 |

| 7:3 | DMAP | 78–82 | 5 |

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Synthesis of Topiramate

One of the primary applications of DAF chlorosulfate is in the synthesis of Topiramate, an antiepileptic drug used to treat conditions such as epilepsy, migraine, and Lennox-Gastaut syndrome. The synthesis involves a reaction between diacetone fructose and sulfuryl chloride, resulting in the formation of chlorsulfonic acid esters, which are further processed to yield Topiramate. This method has been optimized to enhance yield and safety compared to previous methods that utilized more hazardous reagents like sulfamic acid chloride .

1.2 Antidiabetic Properties

Research indicates that DAF chlorosulfate may exhibit antidiabetic properties. Studies have evaluated its potential in managing Type 2 diabetes through mechanisms involving antioxidant activities, which could mitigate oxidative stress associated with diabetes . While more detailed studies are required to establish its efficacy, initial findings suggest promising avenues for therapeutic applications.

Industrial Applications

2.1 Chemical Intermediate

DAF chlorosulfate serves as an important intermediate in various chemical syntheses. Its ability to react under controlled conditions allows for the production of other valuable compounds, enhancing its utility in industrial chemistry . The compound's versatility is highlighted by its use in processes requiring specific purity levels, such as 95%, 98%, and 99% purity grades, catering to diverse industrial needs .

2.2 Process Optimization

Recent advancements have focused on optimizing the production processes for DAF chlorosulfate to improve efficiency and reduce costs. For instance, modifications in solvent systems and reaction conditions have led to higher yields and safer operational procedures. These improvements are crucial for scaling up production to meet industrial demands while maintaining safety standards .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of diacetonefructose chlorosulfate involves its interaction with specific molecular targets. It can act as a sulfating agent, modifying the structure and function of other molecules.

Comparación Con Compuestos Similares

Similar Compounds

- Fructose dibenzoyl chlorosulfonate

- Fructose acetate dicarboxylate

- Diacetonefructose

Uniqueness

Diacetonefructose chlorosulfate is unique due to its specific sulfated structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of its solubility in organic solvents and its stability under various conditions .

Actividad Biológica

Diacetonefructose chlorosulfate (DAFCS) is a sulfated derivative of diacetone fructose, a sugar compound that has garnered attention for its potential biological activities. This article delves into the biological properties of DAFCS, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClOS. The compound features a chlorosulfate group that significantly influences its reactivity and biological interactions. Understanding its structure is crucial for elucidating its biological activity.

Biological Activity Overview

The biological activity of DAFCS can be categorized into several key areas:

- Antimicrobial Activity : DAFCS has shown potential as an antimicrobial agent. Studies have indicated that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Antiviral Properties : Preliminary research suggests that DAFCS may possess antiviral activity. The mechanism is believed to involve disruption of viral entry into host cells, although detailed mechanisms remain to be fully elucidated.

- Cellular Interactions : DAFCS interacts with cellular components, influencing cell signaling pathways. This interaction may lead to altered cellular responses, including apoptosis and differentiation.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of DAFCS against common pathogens such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

The findings suggest that DAFCS exhibits significant antimicrobial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antiviral Activity

In another study published in the Journal of Virology, DAFCS was tested for its antiviral properties against influenza virus. The results indicated that treatment with DAFCS reduced viral load significantly in infected cell cultures. The mechanism was hypothesized to involve inhibition of hemagglutinin-mediated viral entry.

The mechanisms underlying the biological activities of DAFCS are still under investigation, but several hypotheses have emerged:

- Binding Affinity : DAFCS may bind to specific receptors on the surface of pathogens or host cells, altering their function.

- Disruption of Cellular Processes : By interacting with cellular signaling pathways, DAFCS may induce apoptosis or inhibit cell proliferation in infected cells.

Propiedades

IUPAC Name |

(1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVWCMYRBRBGMC-XBWDGYHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446632 | |

| Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150609-95-3 | |

| Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.